5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes an isopropyl group, a tetrahydroisoquinoline moiety, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the Bischler-Napieralski reaction, which is used to prepare the tetrahydroisoquinoline intermediate. This intermediate is then subjected to further reactions to introduce the pyrazolopyridine core and the isopropyl group.
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline ring.
Formation of Pyrazolopyridine Core: The tetrahydroisoquinoline intermediate is then reacted with appropriate reagents to introduce the pyrazolopyridine core. This step may involve the use of hydrazine derivatives and pyridine carboxylic acids under specific conditions.
Introduction of Isopropyl Group: The final step involves the alkylation of the compound to introduce the isopropyl group. This can be achieved using isopropyl halides in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, aryl halides, bases (e.g., K2CO3, NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit enzymes such as tyrosine hydroxylase or monoamine oxidase, affecting neurotransmitter metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the pyrazolopyridine core.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A derivative with dichloro substitution, known for its inhibitory effects on specific enzymes.
1,2,3,4-Tetrahydroisoquinoline-7-sulfonic acid amide: Another analog with a sulfonic acid amide group, used in various pharmacological studies.
Uniqueness
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is unique due to its combination of structural features, which confer distinct biological and chemical properties. Its pyrazolopyridine core and isopropyl group contribute to its specificity and potency in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-10-15-17(20-21-18(15)24)16(11-23)19(25)22-8-7-13-5-3-4-6-14(13)9-22/h3-6,10-12H,7-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYRZCWCMYKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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